Physicochemical Characteristics of 2-(4-Hydroxyphenyl)-5-pyrimidinol: An In-depth Technical Guide
Physicochemical Characteristics of 2-(4-Hydroxyphenyl)-5-pyrimidinol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxyphenyl)-5-pyrimidinol is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring both a hydroxyphenyl group and a pyrimidinol core, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(4-Hydroxyphenyl)-5-pyrimidinol, detailed experimental protocols for their determination, and an exploration of its potential biological significance.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for 2-(4-Hydroxyphenyl)-5-pyrimidinol.
General and Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |
| Molecular Weight | 188.18 g/mol | [1][2] |
| CAS Number | 142172-97-2 | [1][2] |
| Appearance | Solid, powder or crystals | [1][2] |
| SMILES | Oc1ccc(cc1)c2ncc(O)cn2 | [2][3] |
| InChI | 1S/C10H8N2O2/c13-8-3-1-7(2-4-8)10-11-5-9(14)6-12-10/h1-6,13-14H | [2] |
| InChI Key | BKOPBDRWHKDPPN-UHFFFAOYSA-N | [2][3] |
Experimental and Predicted Physicochemical Data
| Property | Value | Type | Source |
| Melting Point | 235-240 °C | Experimental | [1][2][4] |
| 238 °C | Experimental | [3] | |
| Boiling Point | 295.9 ± 32.0 °C | Predicted | [4] |
| Density | 1.363 ± 0.06 g/cm³ | Predicted | [4] |
| pKa | 6.75 ± 0.36 | Predicted | [4] |
| Solubility | No quantitative data available | - | |
| logP | No quantitative data available | - | |
| Storage Temperature | Room temperature | - | [1][2] |
Biological Activity and Potential Signaling Pathways
While specific biological studies on 2-(4-Hydroxyphenyl)-5-pyrimidinol are limited, its structural motifs and the activities of related compounds provide insights into its potential therapeutic applications.
Antioxidant Properties
The presence of phenolic hydroxyl groups suggests that 2-(4-Hydroxyphenyl)-5-pyrimidinol may possess antioxidant properties.[5] Phenolic compounds are known to act as free radical scavengers, which can help mitigate oxidative stress implicated in various diseases.[6] The antioxidant capacity of pyrimidine (B1678525) derivatives has been evaluated in numerous studies, often utilizing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[6]
Potential as a STAT6 Inhibitor
Structurally similar compounds, specifically 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6).[7] STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper type 2 (Th2) cell differentiation and the inflammatory response.[1][3] Inhibition of the STAT6 pathway is a therapeutic strategy for allergic conditions like asthma and atopic dermatitis.[7][8] Given the structural similarities, 2-(4-Hydroxyphenyl)-5-pyrimidinol could be investigated as a scaffold for the development of novel STAT6 inhibitors.
Role in Drug Development
This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly for neurological and oncological targets.[5] Its stability and solubility characteristics are advantageous for formulation development.[5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination and comparison of physicochemical properties. The following sections describe standard methodologies for key parameters.
Melting Point Determination (Capillary Method)
This method is based on visually observing the temperature at which a solid sample transitions to a liquid phase within a capillary tube.
Apparatus:
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Melting point apparatus with a heating block and temperature control.
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Glass capillary tubes (sealed at one end).
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Thermometer or digital temperature probe.
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Spatula.
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Mortar and pestle (optional, for sample grinding).
Procedure:
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Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of solid will be packed into the tube.
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Tap the sealed end of the capillary tube on a hard surface to pack the solid down into the bottom. The packed sample height should be 2-3 mm.
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Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to approach the expected melting point, then reduce the heating rate to 1-2 °C per minute approximately 15-20 °C below the expected melting point.
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Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Workflow for Melting Point Determination
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 3. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
